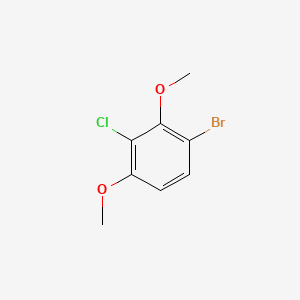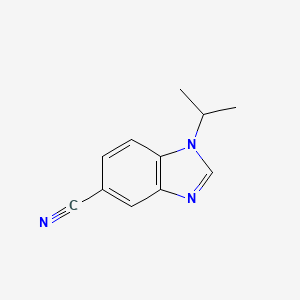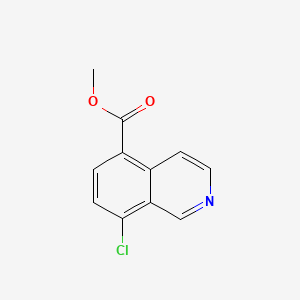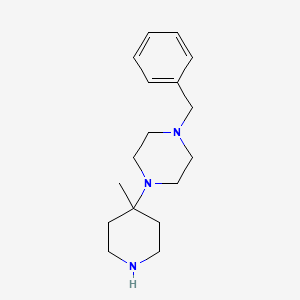
1-Bromo-3-chloro-2,4-dimethoxybenzene
説明
“1-Bromo-3-chloro-2,4-dimethoxybenzene” is a chemical compound with the molecular formula C8H8BrClO2 . It is a mixed aryl halide, consisting of bromine and chlorine as substituents on a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Additionally, 1-Bromo-3-chlorobenzene can be synthesized by electrophilic substitution of (3-chlorophenyl)trimethylgermanium .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and two methoxy groups attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of other bromochlorobenzenes. These reactions typically involve electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
科学的研究の応用
Synthesis and Chemical Reactions
Regioselective Bromination and Conversion into Sulfur-Functionalized Benzoquinones : The regioselective bromination of dimethylbenzenes, including similar compounds to 1-Bromo-3-chloro-2,4-dimethoxybenzene, was examined to produce a variety of bromination products, one of which has potential in creating new sulfur-containing quinone derivatives (Aitken et al., 2016).
Ring Expansion in Alumacyclonona-Tetraenes : Research involving the treatment of compounds with structural similarities to this compound led to the formation of alumacyclonona-tetraene derivatives, which are significant in the study of ring expansion mechanisms in chemistry (Agou et al., 2015).
Halogenation with N-Halosuccinimide : A study involving the use of NBS (1-Bromo-2,5-pyrrolidinedione) for ring halogenation of polyalkylbenzenes highlights the broader context of how compounds like this compound might be synthesized or modified (Bovonsombat & Mcnelis, 1993).
Cross-Coupling Reactions for Substituted Resorcinol Derivatives : Cross-coupling reactions, such as Suzuki and Stille reactions, were used to synthesize substituted resorcinol derivatives from compounds like this compound. This demonstrates the compound's potential in organic synthesis (Dol et al., 1998).
Synthesis of Deuterium Labeled Phenethylamine Derivatives : Although not directly about this compound, the synthesis of deuterium labeled phenethylamine derivatives from related compounds highlights its potential use in creating labeled compounds for analytical purposes (Xu & Chen, 2006).
Investigation of Anisotropic Displacement Parameters : A study focusing on compounds structurally similar to this compound examined anisotropic displacement parameters, which are essential in understanding molecular structures in X-ray diffraction studies (Mroz et al., 2020).
Nucleophilic Aromatic Substitution by Hydrogen : Research on nucleophilic aromatic substitution in compounds like this compound reveals insights into reaction mechanisms and intermediates, important in synthetic chemistry (Gold, Miri, & Robinson, 1980).
作用機序
The mechanism of action for reactions involving “1-Bromo-3-chloro-2,4-dimethoxybenzene” is likely to follow the general pattern of electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .
将来の方向性
生化学分析
Biochemical Properties
1-Bromo-3-chloro-2,4-dimethoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms covalent bonds with nucleophilic sites on enzymes and proteins. These interactions can lead to modifications in the structure and function of the biomolecules involved. For example, this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other cellular components .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, resulting in changes in the levels of key metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the specific interactions involved. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell proliferation and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with other cellular components . Additionally, this compound can interact with cofactors such as glutathione, which can modulate its reactivity and influence its metabolic fate . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the cellular effects of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . The subcellular localization of this compound is an important factor in determining its biochemical properties and cellular effects.
特性
IUPAC Name |
1-bromo-3-chloro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOXBKVWIZPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682122 | |
| Record name | 1-Bromo-3-chloro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228956-93-1 | |
| Record name | 1-Bromo-3-chloro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)



![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)
![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)


![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)
